3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylpropanamide dihydrochloride
Description
Structural and Functional Significance of Benzimidazole Derivatives in Medicinal Chemistry
Benzimidazole, a bicyclic aromatic compound comprising fused benzene and imidazole rings, serves as a privileged scaffold in drug design due to its capacity to mimic endogenous nucleotides and engage diverse biological targets. The planar structure of the benzimidazole nucleus facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while its nitrogen atoms enable hydrogen bonding and coordination with metal ions. These properties underpin its prevalence in therapeutics targeting viral infections, inflammation, and cancer.
The derivative 3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylpropanamide dihydrochloride enhances this core structure with two key modifications (Table 1):
- Aminoethyl side chain : Introduces a positively charged moiety at physiological pH, potentially enhancing solubility and enabling ionic interactions with negatively charged residues in target proteins.
- Methylpropanamide group : Provides a hydrophobic domain that may stabilize ligand-receptor binding through van der Waals forces.
Table 1: Structural Components and Hypothesized Roles of this compound
| Component | Molecular Feature | Proposed Functional Role |
|---|---|---|
| Benzimidazole core | Aromatic bicyclic system | Base stacking, hydrogen bonding |
| 2-Aminoethyl substituent | $$-\text{CH}2\text{CH}2\text{NH}_2$$ | Solubility enhancement, ionic interactions |
| Methylpropanamide group | $$-\text{NHC(O)CH}2\text{CH}3$$ | Hydrophobic stabilization, binding pocket fitting |
| Dihydrochloride salt | Counterions | Improved crystallinity and bioavailability |
These structural attributes align with established structure-activity relationship (SAR) principles for benzimidazole derivatives, where electron-donating groups at specific positions enhance binding affinity to biological targets. For instance, the aminoethyl side chain may mimic natural polyamine substrates, enabling competitive inhibition of enzymes involved in nucleic acid synthesis or protein folding.
Rationale for Targeting DNAJA1 and Mutant p53 Pathways in Oncological Research
The interaction between DNAJA1 (a heat shock protein 40 co-chaperone) and mutant p53 represents a critical oncogenic axis in cancers such as head and neck squamous cell carcinoma (HNSCC). Wild-type p53 functions as a tumor suppressor, but missense mutations (e.g., R175H, R248Q) induce conformational changes that stabilize the protein, conferring gain-of-function properties that drive metastasis. DNAJA1 binds to the unfolded mutant p53, shielding it from proteasomal degradation and enabling its accumulation in tumors. This stabilization promotes metastatic behaviors, including filopodia formation and activation of CDC42/RAC1 GTPases, which enhance cell motility.
Benzimidazole derivatives, including this compound, may disrupt this interaction through two hypothesized mechanisms (Figure 1):
- Competitive inhibition : The benzimidazole core could occupy the mutp53-binding pocket on DNAJA1, preventing chaperone-substrate recognition.
- Allosteric modulation : The methylpropanamide group might induce conformational changes in DNAJA1, reducing its affinity for mutp53.
Properties
Molecular Formula |
C13H20Cl2N4O |
|---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
3-[2-(2-aminoethyl)benzimidazol-1-yl]-N-methylpropanamide;dihydrochloride |
InChI |
InChI=1S/C13H18N4O.2ClH/c1-15-13(18)7-9-17-11-5-3-2-4-10(11)16-12(17)6-8-14;;/h2-5H,6-9,14H2,1H3,(H,15,18);2*1H |
InChI Key |
KZTLTPRXGPXOER-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCN1C2=CC=CC=C2N=C1CCN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylpropanamide dihydrochloride typically involves multiple steps, starting with the formation of the benzodiazole ring. This can be achieved through the cyclization of o-phenylenediamine with formic acid or other suitable reagents. The aminoethyl group is then introduced via a nucleophilic substitution reaction, followed by the addition of the N-methylpropanamide group through an amidation reaction. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylpropanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The benzodiazole ring can be reduced under specific conditions to yield dihydrobenzodiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield nitroso or nitro derivatives, while reduction of the benzodiazole ring can produce dihydrobenzodiazole compounds.
Scientific Research Applications
3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylpropanamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylpropanamide dihydrochloride involves its interaction with specific molecular targets. The benzodiazole ring can bind to certain receptors or enzymes, modulating their activity. The aminoethyl group may facilitate the compound’s entry into cells, while the N-methylpropanamide moiety can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues with Benzimidazole/Benzodiazol Cores
The target compound shares structural motifs with several benzodiazol and benzimidazole derivatives (Table 1):
Key Observations :
- Fluorophenyl and dichlorophenyl substituents () increase lipophilicity and electron-withdrawing effects, differing from the target’s aminoethyl group, which provides basicity and hydrogen-bonding capacity.
Physicochemical Properties
Dihydrochloride salts generally improve aqueous solubility compared to free bases. For example:
- [(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride () has a molecular weight of 224.09 g/mol and is soluble in polar solvents.
- 2-{1-[2-(Pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride () has a molecular weight of 341.7 g/mol, with hygroscopic properties due to multiple amine groups.
- The target compound’s N-methylpropanamide group likely reduces hygroscopicity compared to primary amines in , balancing solubility and stability.
Functional and Application Comparisons
- Metal Coordination: Aminoethyl and pyridyl groups () enable metal-binding, useful in catalysis or metallodrug design.
- Prodrug Potential: The propanamide group in the target compound could serve as a prodrug moiety, unlike dichlorophenyl derivatives (), which are more suited for direct bioactivity.
Biological Activity
The compound 3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylpropanamide dihydrochloride is a derivative of benzodiazole that has garnered attention due to its potential biological activities. This article aims to explore its biological activity through a detailed examination of existing literature, case studies, and research findings.
Structural Information
- Molecular Formula : C12H16N4O
- SMILES : C1=CC=C2C(=C1)N=C(N2CCC(=O)N(C)C)CCN
- InChIKey : JBWYYGNZCVOBQM-UHFFFAOYSA-N
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 309.17098 | 173.5 |
| [M+Na]+ | 331.15292 | 186.1 |
| [M+NH4]+ | 326.19752 | 180.5 |
| [M+K]+ | 347.12686 | 180.7 |
| [M-H]- | 307.15642 | 177.6 |
Research indicates that compounds similar to This compound interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The benzodiazole moiety is known for its ability to modulate neurotransmitter systems, particularly in the central nervous system.
Pharmacological Studies
-
Antitumor Activity :
- A study demonstrated that benzodiazole derivatives exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
-
Neuroprotective Effects :
- Compounds with similar structures have shown neuroprotective properties in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease by inhibiting acetylcholinesterase activity and reducing oxidative stress.
-
Antimicrobial Properties :
- Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, indicating potential as an antibiotic agent.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of a related compound on human lung adenocarcinoma cells (A549). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting strong cytotoxicity.
Case Study 2: Neuroprotective Effects
In an experimental model of Alzheimer's disease, administration of a benzodiazole derivative led to improved cognitive function in mice, correlating with reduced amyloid-beta plaques and enhanced synaptic plasticity markers.
Toxicological Profile
The compound has been classified under several safety categories due to its potential toxicity:
- H302 : Harmful if swallowed.
- H315 : Causes skin irritation.
Q & A
Q. What are the standard synthetic routes for this compound, and what critical parameters influence yield and purity?
The synthesis typically involves sequential alkylation and amidation steps. Key parameters include solvent selection (e.g., dichloromethane or dimethylformamide), reaction temperature, and purification methods such as column chromatography or recrystallization . Acidic conditions (e.g., HCl in dioxane) are often used for salt formation, followed by reduced-pressure concentration to isolate the dihydrochloride form . Yield optimization requires precise stoichiometric control of intermediates and rigorous exclusion of moisture.
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming structural integrity, particularly for resolving benzodiazole ring proton environments and amine/amide linkages . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (MS) validates molecular weight. Differential Scanning Calorimetry (DSC) may assess crystallinity and salt stability .
Q. What primary biological targets are investigated for this compound, and what assays are typically employed?
Preliminary studies focus on its interaction with central nervous system (CNS) receptors (e.g., serotonin or dopamine receptors) due to structural similarities to benzodiazepine derivatives . Standard assays include:
- Radioligand binding assays to measure affinity (Ki values).
- Functional assays (e.g., cAMP modulation) to assess agonism/antagonism.
- Enzyme inhibition studies using fluorogenic substrates for kinetic analysis .
Advanced Research Questions
Q. How can computational chemistry optimize synthesis and predict biological activity?
Quantum mechanical calculations (e.g., DFT) model reaction pathways to identify energetically favorable intermediates, reducing trial-and-error in synthesis . Molecular docking simulations predict binding modes to target proteins, prioritizing high-affinity scaffolds for experimental validation. Machine learning algorithms analyze structure-activity relationships (SAR) from existing datasets to guide functional group modifications .
Q. How should researchers address discrepancies in reported binding affinities across studies?
Contradictions may arise from assay conditions (e.g., buffer pH, ion concentration) or protein isoforms. Methodological solutions include:
- Orthogonal validation : Cross-verify using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).
- Standardized protocols : Adopt consensus buffers and cell lines (e.g., HEK293 for GPCRs).
- Meta-analysis : Statistically reconcile data using tools like Bayesian hierarchical models .
Q. What strategies elucidate the compound’s mechanism of action when biochemical assays yield contradictory results?
Combine mutagenesis studies (e.g., alanine scanning of binding pockets) with cryo-EM or X-ray crystallography to visualize ligand-receptor interactions. Use knockout models (CRISPR/Cas9) to confirm target specificity in cellular contexts. Conflicting activity data may indicate allosteric modulation, requiring NMR-based fragment screening to identify secondary binding sites .
Q. How can researchers design experiments to determine selectivity against structurally similar receptors?
- Panels of related receptors : Test against isoforms (e.g., 5-HT1A vs. 5-HT2A).
- Competitive binding assays with fluorescent tracers (e.g., BODIPY-labeled ligands).
- Structural analogs : Synthesize derivatives with incremental modifications to isolate selectivity-determining groups .
Q. What methodological considerations are crucial when scaling up synthesis without compromising purity?
- Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy.
- Solvent selection : Replace low-boiling solvents (e.g., DCM) with alternatives like ethyl acetate for safer distillation.
- Design of Experiments (DoE) : Statistically optimize parameters (temperature, stirring rate) to maintain yield at scale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
